molecular formula C26H16Br2O B15222933 2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]

2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]

Cat. No.: B15222933
M. Wt: 504.2 g/mol
InChI Key: QFIFFVVZZQIUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] is a chemical compound that belongs to the class of spirobifluorenes. These compounds are known for their unique structural features, which include a spiro linkage that connects two fluorene units. This particular compound is characterized by the presence of bromine atoms at the 2 and 7 positions and a methoxy group at the 2’ position. It is widely used in the field of organic electronics due to its high photoluminescence and electroluminescent quantum efficiency .

Preparation Methods

The synthesis of 2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] typically involves the following steps:

    Starting Material: The synthesis begins with 2,7-dibromo-9-fluorenone.

    Grignard Reaction: The 2,7-dibromo-9-fluorenone is reacted with a Grignard reagent of 2-bromobiphenyl to form the spirobifluorene structure.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] in organic electronics involves its ability to act as a host material that facilitates the transport of electrons and holes. The spiro linkage in the molecule helps in decreasing the crystallization tendency and increases the color stability by preventing the formation of aggregates or excimers . This enhances the performance and longevity of devices such as OLEDs.

Comparison with Similar Compounds

2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:

The uniqueness of 2,7-Dibromo-2’-methoxy-9,9’-spirobi[fluorene] lies in its combination of bromine atoms, methoxy group, and spiro linkage, which collectively contribute to its high photoluminescence and electroluminescent quantum efficiency.

Properties

Molecular Formula

C26H16Br2O

Molecular Weight

504.2 g/mol

IUPAC Name

2',7'-dibromo-2-methoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C26H16Br2O/c1-29-17-8-11-21-18-4-2-3-5-22(18)26(25(21)14-17)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)26/h2-14H,1H3

InChI Key

QFIFFVVZZQIUBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.